molecular formula C9H11N3O B054005 N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine CAS No. 122433-26-5

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine

Cat. No.: B054005
CAS No.: 122433-26-5
M. Wt: 177.2 g/mol
InChI Key: CHBCIFXFYJFXDC-UHFFFAOYSA-N
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Description

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine is a chemical compound with the molecular formula C9H11N3O. It is derived from benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method includes the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated to obtain 1-methylbenzimidazole. The final step involves the reaction of 1-methylbenzimidazole with hydroxylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize impurities and byproducts .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, amines, and various substituted benzimidazole derivatives.

Scientific Research Applications

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine is a compound with notable biological activity, particularly in the context of its interactions with various biochemical pathways. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available research findings.

This compound exhibits a unique structure that allows it to interact with specific biological targets. Its primary mechanism involves the modulation of cAMP-dependent protein kinases (cAK) , particularly influencing the B site of type II cAK. This interaction mimics the action of cyclic AMP, leading to significant downstream effects in cellular signaling pathways.

Key Mechanisms:

  • Activation of cAMP-dependent pathways : The compound activates cAMP-dependent protein kinases, which are crucial for various cellular functions including metabolism and insulin secretion.
  • Influence on insulin release : Research indicates that this compound enhances both basal and glucose-stimulated insulin secretion from pancreatic islets, suggesting a role in glucose homeostasis.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals high lipophilicity and metabolic stability. These properties contribute to its ability to maintain activity across different biological environments. The compound's stability allows for prolonged effects in laboratory settings, although further studies are needed to fully understand its behavior in vivo.

Biological Effects

The biological effects of this compound can be summarized as follows:

Effect Description
Insulin Secretion Stimulates insulin release from pancreatic islets, enhancing glucose metabolism.
Cell Signaling Modulation Alters phosphorylation patterns similar to known activators like prostaglandin E1.
Vasodilation Potential Mimics vasodilatory peptides by influencing myosin light chain phosphatase activity.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the biological activity of this compound:

  • Insulin Release in Pancreatic Models :
    • In vitro studies showed that the compound significantly increased insulin release in rat pancreatic acini models, albeit less effectively than secretin.
  • Cellular Phosphorylation Patterns :
    • Experiments indicated that this compound induced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key substrate in cAMP signaling pathways.
  • Vasodilatory Effects :
    • The compound demonstrated an ability to decrease phosphorylation of MYPT1, suggesting enhanced activity of myosin light chain phosphatase and potential applications in treating vascular disorders.

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-8-5-3-2-4-7(8)11-9(12)6-10-13/h2-5,10,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBCIFXFYJFXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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